molecular formula C7H5N3O4S B13515253 4-Cyano-3-nitrobenzenesulfonamide

4-Cyano-3-nitrobenzenesulfonamide

Cat. No.: B13515253
M. Wt: 227.20 g/mol
InChI Key: PFUMNSWZJPPTKM-UHFFFAOYSA-N
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Description

4-Cyano-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their significant biological activities and are widely used in the pharmaceutical industry. This compound is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzene ring, along with a sulfonamide group (-SO2NH2). The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-nitrobenzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route involving metal-promoted tandem nitration and halogenation has been developed, which shows high chemoselectivity and functional group compatibility . The nitration reagents used in this method include copper(II) nitrate trihydrate (Cu(NO3)2·3H2O), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), and ammonium nitrate (NH4NO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivatives: Reduction of the nitro group.

    Amine derivatives: Reduction of the cyano group.

    Substituted sulfonamides: Nucleophilic substitution reactions.

Scientific Research Applications

4-Cyano-3-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death. The presence of the cyano and nitro groups may enhance the compound’s binding affinity and specificity for its target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-nitrobenzenesulfonamide is unique due to the presence of both cyano and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an antibacterial agent.

Properties

Molecular Formula

C7H5N3O4S

Molecular Weight

227.20 g/mol

IUPAC Name

4-cyano-3-nitrobenzenesulfonamide

InChI

InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(15(9,13)14)3-7(5)10(11)12/h1-3H,(H2,9,13,14)

InChI Key

PFUMNSWZJPPTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])C#N

Origin of Product

United States

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